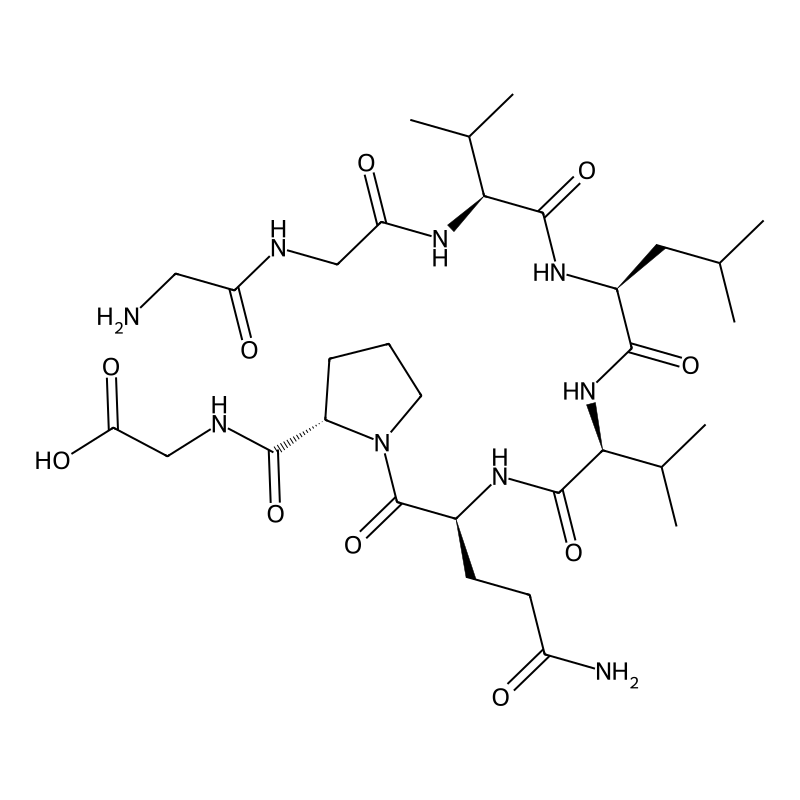Larazotide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Larazotide, also known as Larazotide acetate, is an octapeptide derived from the zonula occludens toxin produced by Vibrio cholerae. It functions primarily as a tight junction regulator, which is crucial for maintaining the integrity of the intestinal barrier. Larazotide is currently under investigation for its potential therapeutic effects in conditions such as celiac disease and inflammatory bowel disease, where increased intestinal permeability is a significant concern. Its chemical formula is , and it has a molecular weight of approximately 725.845 g/mol .
- Peptide Bond Formation: Essential for linking amino acids.
- Deprotection and Coupling: Protecting groups are removed, allowing for the addition of new amino acids .
The reagents commonly used include protected amino acids and coupling agents like HBTU and DIC, with conditions maintained under mild temperatures and inert atmospheres to ensure stability.
Larazotide acts as a zonulin antagonist, blocking the action of zonulin on its receptors. This mechanism is vital in regulating tight junctions in the intestinal epithelium. By inhibiting the signaling pathways that lead to increased intestinal permeability, Larazotide helps restore barrier function. In vitro studies have shown that it can prevent changes induced by gliadin fragments and cytokines, preserving tight junction structure and function .
Key Effects:- Restoration of Intestinal Barrier Function: Prevents increased permeability associated with conditions like celiac disease.
- Inhibition of Inflammatory Responses: Reduces macrophage recruitment and intestinal damage .
The synthesis of Larazotide involves several steps in solid-phase peptide synthesis:
- Resin Loading: The first amino acid is attached to a solid resin.
- Deprotection: Protective groups on the amino acids are removed.
- Coupling: The next amino acid is added to the growing chain.
- Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
- Cleavage and Purification: The peptide is cleaved from the resin and purified to obtain the final product .
Larazotide is primarily being studied for its role in treating gastrointestinal disorders, particularly:
- Celiac Disease: A condition characterized by gluten sensitivity leading to increased intestinal permeability.
- Inflammatory Bowel Disease: Conditions like Crohn's disease and ulcerative colitis where tight junction regulation may play a therapeutic role.
Clinical trials have indicated that Larazotide may reduce symptoms associated with gluten exposure in celiac disease patients who do not respond adequately to a gluten-free diet .
Research indicates that Larazotide interacts with various biomolecules involved in tight junction regulation. It has been shown to inhibit changes induced by gliadin peptides and cytokines that typically disrupt tight junction integrity. In vivo studies demonstrated its ability to prevent gliadin-induced macrophage accumulation in transgenic mouse models, showcasing its potential for modulating immune responses related to gut permeability .
Several compounds exhibit similar mechanisms of action or target pathways related to tight junction regulation. Here are some notable examples:
| Compound Name | Structure Type | Mechanism of Action | Unique Features |
|---|---|---|---|
| Zonulin | Protein | Regulates tight junctions | Endogenous protein associated with permeability changes |
| AT-1002 | Hexapeptide | Tight junction modulation | Derived from Vibrio cholerae toxin |
| EGF (Epidermal Growth Factor) | Protein | Promotes epithelial cell growth | Involved in various signaling pathways affecting tight junctions |
| Occludin | Protein | Structural component of tight junctions | Integral membrane protein crucial for TJ formation |
Larazotide's unique position as a synthetic octapeptide specifically targeting zonulin receptors distinguishes it from these compounds, particularly in its application for gastrointestinal disorders like celiac disease .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Sequence
Drug Indication
Mechanism of Action
Other CAS
Wikipedia
Dates
2. Fasano A. Intestinal permeability and its regulation by zonulin: diagnostic and therapeutic implications. Clin Gastroenterol Hepatol. 2012 Oct;10(10):1096-100. doi: 10.1016/j.cgh.2012.08.012. Epub 2012 Aug 16. PMID: 22902773; PMCID: PMC3458511.
3. Sturgeon C, Lan J, Fasano A. Zonulin transgenic mice show altered gut permeability and increased morbidity/mortality in the DSS colitis model. Ann N Y Acad Sci. 2017 Jun;1397(1):130-142. doi: 10.1111/nyas.13343. Epub 2017 Apr 19. PMID: 28423466; PMCID: PMC5479715.








